

Thiomorpholine 1,1-dioxide hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name: *Thiomorpholine 1,1-dioxide
hydrochloride*

Cat. No.: *B153576*

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An In-Depth Technical Guide to **Thiomorpholine 1,1-Dioxide Hydrochloride**: Properties, Synthesis, and Applications

Introduction

Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound of significant interest in modern synthetic chemistry.^[1] As a hydrochloride salt of thiomorpholine 1,1-dioxide, it serves as a crucial and versatile intermediate in the development of novel molecules across various scientific domains.^[2] Its unique structural features, particularly the sulfone group, impart distinct chemical properties that make it an invaluable building block in medicinal chemistry, agrochemical formulation, and material science.^{[1][2][3]} This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the compound's fundamental properties, synthesis methodologies with mechanistic rationale, key applications, and practical experimental protocols.

Part 1: Physicochemical Properties & Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **Thiomorpholine 1,1-dioxide hydrochloride** is a white to off-white crystalline solid, whose physical and chemical characteristics are dictated by its molecular structure.^{[2][4]} The central thiomorpholine ring, with the sulfur atom oxidized to a sulfone and

the nitrogen atom protonated as a hydrochloride salt, results in a polar, water-soluble compound.^{[1][5]}

The sulfone moiety is a key functional group; it is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature for incorporation into drug candidates. This group's electron-withdrawing nature also influences the reactivity of the adjacent nitrogen atom.

Core Physicochemical Data

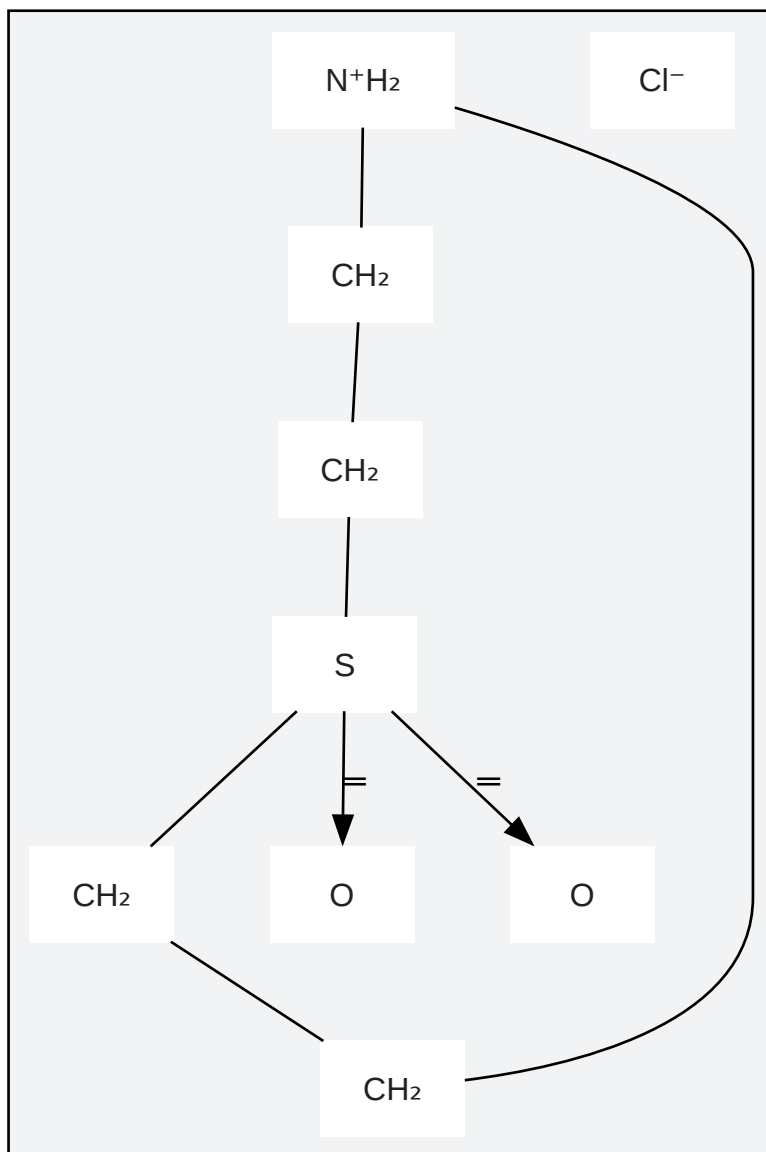
A summary of the compound's essential properties is provided below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO ₂ S·HCl	^{[2][6]}
Molecular Weight	171.65 g/mol	^{[2][7]}
CAS Number	59801-62-6	^{[2][6]}
Appearance	White to light yellow solid	^[2]
Purity	Typically ≥98% (HPLC)	^[2]
IUPAC Name	1,4-thiazinane 1,1-dioxide;hydrochloride	^[7]
Synonyms	1,1-Dioxide-4-thiomorpholine hydrochloride	^[2]

Chemical Structure

The structure of **Thiomorpholine 1,1-dioxide hydrochloride** is fundamental to its function as a synthetic building block.

Chemical Structure of Thiomorpholine 1,1-Dioxide Hydrochloride

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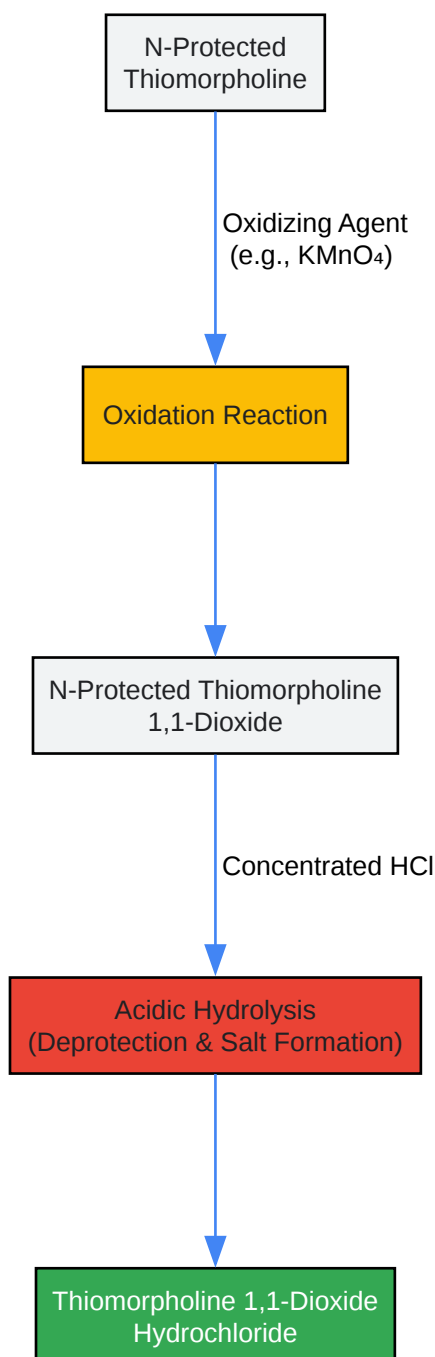
Caption: Structure of **Thiomorpholine 1,1-Dioxide Hydrochloride**.

Part 2: Synthesis and Mechanistic Insights

The preparation of **Thiomorpholine 1,1-dioxide hydrochloride** is most commonly achieved through the oxidation of a thiomorpholine precursor. This approach is efficient and allows for large-scale production. A prevalent strategy involves a two-step process: oxidation of an N-protected thiomorpholine, followed by deprotection and salt formation.

General Synthesis Workflow

The diagram below illustrates the typical synthetic pathway.



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Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative example based on established methods.[8] The initial N-protection is crucial as it prevents side reactions involving the secondary amine, which is also susceptible to oxidation. The choice of a Boc (tert-butyloxycarbonyl) group is common due to its stability during the oxidation step and its facile removal under acidic conditions.

Step 1: Oxidation of N-Boc-thiomorpholine

- **Reactor Setup:** Charge a suitable reaction vessel with N-Boc-thiomorpholine and a solvent such as water or a mixed aqueous system.
- **Reagent Addition:** Slowly add an oxidizing agent, such as potassium permanganate (KMnO_4), to the solution in batches while maintaining a controlled temperature (e.g., room temperature).[8]
 - **Causality:** Batch-wise addition is a critical safety and process control measure. The oxidation of sulfides is highly exothermic; slow addition prevents thermal runaway and improves selectivity, minimizing over-oxidation or side-product formation.
- **Reaction Monitoring:** Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Workup:** Upon completion, quench the excess oxidant (e.g., with sodium bisulfite). Filter the reaction mixture to remove manganese dioxide byproduct and isolate the crude N-Boc-thiomorpholine 1,1-dioxide intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

- **Acidic Hydrolysis:** Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., water, methanol, or THF).[6][8]

- HCl Addition: Slowly add concentrated hydrochloric acid to the solution under stirring at room temperature.^{[6][8]}
 - Causality: The highly acidic environment serves a dual purpose. First, it cleaves the acid-labile Boc protecting group, liberating the secondary amine. Second, it protonates the amine to form the thermodynamically stable hydrochloride salt, which often aids in purification via crystallization.
- Isolation: Continue stirring for several hours.^[6] Concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrochloric acid.^[8] The resulting solid is **Thiomorpholine 1,1-dioxide hydrochloride**.
- Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (≥98%).

Part 3: Core Applications and Experimental Considerations

Thiomorpholine 1,1-dioxide hydrochloride's value lies in its role as a versatile intermediate.^[2] The secondary amine provides a reactive handle for further functionalization, while the sulfone group acts as a stable, polar scaffold.

Pharmaceutical Development

The compound is a cornerstone in the synthesis of a wide array of bioactive molecules.^[2]

- Enzyme Inhibitors: The sulfone group can form strong, non-covalent interactions (e.g., hydrogen bonds) with amino acid residues in the active sites of enzymes, making it a valuable component in the design of enzyme inhibitors.^[1]
- Bioisosteric Replacement: The thiomorpholine 1,1-dioxide moiety is often used as a bioisostere for other cyclic amines like morpholine or piperazine. Its increased polarity and metabolic stability can improve the pharmacokinetic properties of a drug candidate, such as solubility and resistance to metabolic degradation.^[1]
- Therapeutic Areas: It is a key intermediate for pharmaceuticals in areas including anti-inflammatory, analgesic, antimicrobial, and antitumor applications.^{[1][2]}

Agrochemicals and Material Science

- Agrochemicals: The scaffold is used in the development of effective pesticides and herbicides, contributing to crop protection.^[2]
- Material Science: It is also involved in the production of specialized polymers and resins, where its incorporation can enhance thermal stability and other material properties.^[2]

Experimental Protocol: Representative N-Arylation Reaction

A common follow-on reaction is the coupling of the secondary amine with an aryl halide (e.g., a Buchwald-Hartwig amination) to form a more complex molecule. This protocol is a self-validating system; successful product formation confirms the reactivity and utility of the starting material.

- Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon). This is critical because the palladium catalysts used in such cross-coupling reactions are sensitive to oxygen.
- Reagent Charging: To the flask, add **Thiomorpholine 1,1-dioxide hydrochloride** (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.0 eq), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
- Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base (e.g., sodium tert-butoxide or cesium carbonate, ~2.5 eq).
 - Causality: The base is essential. It first neutralizes the hydrochloride salt to free the secondary amine in situ. It then facilitates the catalytic cycle of the cross-coupling reaction. A strong, non-nucleophilic base is preferred to avoid side reactions.
- Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Workup and Purification: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired N-aryl thiomorpholine 1,1-dioxide.

Part 4: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible substances.^[5] Storage under an inert atmosphere is recommended to prevent moisture absorption.
- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

GHS Hazard Information

Hazard Statement	Description	Source(s)
H302 / H312	Harmful if swallowed or in contact with skin	^[7]
H315	Causes skin irritation	^[7] ^[9]
H319	Causes serious eye irritation	^[7] ^[9]
H335	May cause respiratory irritation	^[9]

Conclusion

Thiomorpholine 1,1-dioxide hydrochloride is more than just a chemical; it is an enabling tool for innovation in research and development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a high-value building block. For scientists and professionals in drug discovery and material science, a thorough understanding of this compound's technical nuances is essential for leveraging its full potential in the creation of next-generation molecules.

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